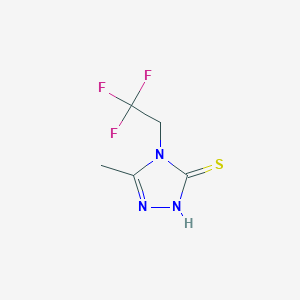![molecular formula C13H26N2O2 B13192982 3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)
3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{9,9-Dimethoxy-3-azabicyclo[331]nonan-3-YL}propan-1-amine is a chemical compound with the molecular formula C13H26N2O2 It is characterized by a bicyclic structure with a nitrogen atom and two methoxy groups attached to the bicyclic ring system
Preparation Methods
The synthesis of 3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine involves several steps. One common method includes the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to yield the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be converted into the desired compound through further reactions with appropriate reagents.
Chemical Reactions Analysis
3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Catalytic hydrogenation can reduce the compound to amines.
Condensation: It can form Schiff bases by condensation with benzaldehyde and 4-chlorobenzaldehyde.
Scientific Research Applications
3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects .
Comparison with Similar Compounds
3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine can be compared with other similar compounds, such as:
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: This compound shares a similar bicyclic structure but differs in the substituents attached to the ring system.
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one: Another similar compound with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H26N2O2/c1-16-13(17-2)11-5-3-6-12(13)10-15(9-11)8-4-7-14/h11-12H,3-10,14H2,1-2H3 |
InChI Key |
YENZTKRNNPSTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCCC1CN(C2)CCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)



![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)






